molecular formula C12H17N3O2 B12355246 N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

Cat. No.: B12355246
M. Wt: 235.28 g/mol
InChI Key: DSKSSIOZPZAOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O2 It is known for its unique structure, which includes a morpholine ring and a hydroxy group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide typically involves the reaction of 3-(morpholin-4-ylmethyl)benzenecarboximidamide with hydroxylamine. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted morpholine derivatives.

Scientific Research Applications

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide
  • N’-hydroxy-3-(piperidin-4-ylmethyl)benzenecarboximidamide
  • N’-hydroxy-3-(pyrrolidin-4-ylmethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

N'-Hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is a compound of considerable interest due to its potential biological activities, particularly as a selective inhibitor of the human EP4 prostaglandin receptor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular architecture that includes:

  • A hydroxyl group (-OH)
  • A morpholine moiety (a six-membered ring containing oxygen)
  • A carboximidamide functional group

Its molecular formula is C12_{12}H17_{17}N3_3O2_2, indicating the presence of nitrogen, carbon, oxygen, and hydrogen atoms which contribute to its biological interactions .

The compound acts primarily as an inhibitor of the EP4 receptor , which is involved in various physiological processes, including:

  • G protein activation
  • cAMP accumulation
  • Calcium mobilization

By inhibiting these pathways, this compound can modulate inflammatory responses and other cellular functions .

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing potential effectiveness in inhibiting their growth .

2. Anticancer Potential

Research indicates that this compound may influence cancer cell biology by interacting with specific enzymatic pathways. Its structure suggests possible interactions with targets involved in cancer progression .

Inhibition of Prostaglandin Receptors

A study highlighted the compound's role as a potent inhibitor of the EP4 receptor, demonstrating its ability to block downstream signaling pathways associated with inflammation. This inhibition was quantitatively assessed through various assays measuring cAMP levels and calcium flux in cell lines expressing the EP4 receptor .

Antimicrobial Testing

In vitro studies have shown that this compound possesses significant antimicrobial activity against strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
EP4 Inhibition Selective inhibitor affecting G protein signaling pathways
Antimicrobial Activity Exhibits inhibitory effects against various pathogens
Anticancer Effects Potential interactions with cancer-related enzymatic pathways

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14)

InChI Key

DSKSSIOZPZAOAZ-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CC2=CC(=CC=C2)/C(=N/O)/N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.